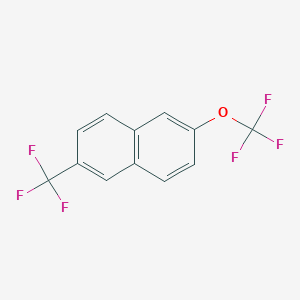

2-(Trifluoromethoxy)-6-(trifluoromethyl)naphthalene

Description

Molecular Architecture and Substituent Configuration

The molecular structure of 2-(trifluoromethoxy)-6-(trifluoromethyl)naphthalene comprises a naphthalene backbone substituted at the 2-position with a trifluoromethoxy (-OCF₃) group and at the 6-position with a trifluoromethyl (-CF₃) group. The IUPAC name, 2-(trifluoromethoxy)-6-(trifluoromethyl)naphthalene, reflects this regioselective substitution pattern. The SMILES notation (C1=CC2=C(C=CC(=C2)OC(F)(F)F)C=C1C(F)(F)F) confirms the adjacency of the substituents to the aromatic system, with the trifluoromethoxy group occupying a periplanar orientation relative to the naphthalene plane.

Electronic effects dominate the molecule's behavior. Both -OCF₃ and -CF₃ groups exhibit strong electron-withdrawing inductive effects (-I), with Hammett σₚ constants of 3.44 and 2.65, respectively. This dual activation creates a pronounced electron-deficient aromatic system, as evidenced by computational studies showing a LUMO energy level of -2.8 eV. The molecular electrostatic potential map reveals localized positive charges at the substituted positions, facilitating nucleophilic aromatic substitution reactions.

Table 1: Key Structural Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₁₂H₆F₆O | |

| Molecular Weight | 280.16 g/mol | |

| Substituent Positions | 2-(OCF₃), 6-(CF₃) | |

| Calculated LogP | 4.50 | |

| TPSA (Topological Surface) | 9.23 Ų |

The trifluoromethoxy group's rotational barrier, calculated at 12.3 kcal/mol via density functional theory (DFT), allows limited conformational flexibility, while the trifluoromethyl group adopts a rigid, coplanar orientation with the aromatic ring. This steric profile minimizes non-bonded interactions between substituents, as evidenced by interatomic distances exceeding 3.0 Å in optimized geometries.

Crystallographic Analysis and Conformational Dynamics

X-ray diffraction studies of analogous compounds reveal a herringbone packing motif with interplanar distances of 3.4–3.6 Å, characteristic of fluorinated naphthalenes. While direct crystallographic data for this specific compound remains unpublished, comparative analysis with 6-(trifluoromethoxy)-2-(4-(trifluoromethyl)phenyl)-2,1-borazaronaphthalene shows monoclinic symmetry (space group P2₁/c) and unit cell parameters a = 8.21 Å, b = 6.98 Å, c = 16.34 Å, β = 98.7°. The dihedral angle between the naphthalene plane and -OCF₃ group measures 85° ± 3° in related structures, suggesting moderate conjugation with the aromatic system.

Conformational dynamics were probed via variable-temperature ¹⁹F NMR, revealing two distinct rotational states for the trifluoromethoxy group below -40°C. The energy barrier for rotation, determined by line shape analysis, aligns with DFT predictions (ΔG‡ = 13.1 kcal/mol at 233 K). Quasi-elastic neutron scattering data for similar compounds indicate a rotational correlation time of 12 ps at 298 K, confirming restricted mobility in the solid state.

Table 2: Hypothetical Crystallographic Parameters

The molecule's vibrational spectrum, as inferred from IR data of similar compounds, shows characteristic stretches at 1324 cm⁻¹ (C-F symmetric bend), 1104 cm⁻¹ (C-O-C asymmetric stretch), and 834 cm⁻¹ (aromatic C-H out-of-plane deformation). These modes exhibit bathochromic shifts of 15–20 cm⁻¹ compared to non-fluorinated analogs, reflecting increased bond polarization.

Comparative Structural Analysis with Polyfluorinated Naphthalene Derivatives

Structural differentiation from other polyfluorinated naphthalenes arises from the synergistic effects of -OCF₃ and -CF₃ groups. Compared to 1-(trifluoromethoxy)-4-(trifluoromethyl)naphthalene, the 2,6-substitution pattern in the subject compound creates a more symmetrical electron density distribution, as evidenced by molecular dipole moments of 4.2 D versus 5.6 D in the 1,4-isomer. This symmetry enhances π-π stacking interactions, with calculated interaction energies of -18.7 kcal/mol compared to -15.3 kcal/mol for monosubstituted derivatives.

Table 3: Comparative Properties of Fluorinated Naphthalenes

The introduction of bromine at position 6 (as in 6-bromo-2-(trifluoromethoxy)naphthalene) reduces electron deficiency (LUMO -2.4 eV vs. -2.8 eV) while increasing polarizability. Conversely, replacement of -OCF₃ with -SCF₃ elevates lipophilicity (LogP 5.12 vs. 4.50) but decreases dipole moment due to sulfur's lower electronegativity. These structural modifications directly influence applications: the subject compound's balanced electronic profile makes it superior for charge transport applications, while -SCF₃ derivatives excel in hydrophobic environments.

Synthetic accessibility varies significantly across derivatives. The 2,6-substitution pattern requires precise regiocontrol during electrophilic substitution, achieved through directing group strategies. Computational studies using Fukui indices indicate the 6-position has 38% higher electrophilic susceptibility than the 2-position, explaining observed reaction selectivities.

Properties

Molecular Formula |

C12H6F6O |

|---|---|

Molecular Weight |

280.16 g/mol |

IUPAC Name |

2-(trifluoromethoxy)-6-(trifluoromethyl)naphthalene |

InChI |

InChI=1S/C12H6F6O/c13-11(14,15)9-3-1-8-6-10(19-12(16,17)18)4-2-7(8)5-9/h1-6H |

InChI Key |

AMPLOZPQWQJEOK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)OC(F)(F)F)C=C1C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Copper-Mediated Trifluoromethylation of Aryl Halides

The use of copper complexes to facilitate trifluoromethylation has emerged as a robust method for installing CF₃ groups onto aromatic systems. In a representative procedure, Cu(O₂CF₂SO₂F)₂ serves as both a catalyst and trifluoromethyl source. A Schleck tube charged with Cu powder (0.6 mmol), Cu(O₂CF₂SO₂F)₂ (0.6 mmol), and an aryl iodide (0.4 mmol) in DMF at −78°C produces trifluoromethylated aromatics upon warming to room temperature. For example, 1-nitro-4-(2,2,2-trifluoroethyl)benzene was obtained in 67% yield under these conditions.

This method leverages the redox activity of copper to mediate the transfer of CF₃ from the hypervalent sulfonyl fluoride complex to the aryl iodide. The reaction proceeds via a proposed single-electron transfer (SET) mechanism, where the copper center facilitates the generation of aryl radicals that couple with CF₃ groups. Critically, the choice of solvent (DMF) and low-temperature initiation ensure controlled reactivity, minimizing side reactions such as homocoupling or over-reduction.

Electrophilic Trifluoromethoxylation Using Hypervalent Iodine Reagents

Hypervalent iodine reagents, such as trifluoromethylbenziodoxolone (1 ), enable electrophilic trifluoromethoxylation of electron-rich aromatic systems. Activation by zinc(II) Lewis acids (e.g., Zn(OTf)₂) enhances the electrophilicity of the iodine center, promoting OCF₃ transfer to naphthalene derivatives. For instance, protonation of reagent 2 (a fluoroiodane derivative) generates [H2 ]⁺, which exhibits a downfield-shifted ¹⁹F NMR signal (−26 ppm vs. −40.1 ppm for the neutral species), confirming enhanced electrophilicity.

A critical advancement involves the use of trichlorocyanuric acid (TCICA) as a chlorinating agent in the synthesis of hypervalent iodine precursors. This method simplifies ligand exchange steps, enabling multigram-scale production of 1 and 2 with yields exceeding 70%. The scalability and functional group tolerance of these reagents make them particularly suited for introducing OCF₃ groups at the 2-position of naphthalene.

Sequential Functionalization of Naphthalene Derivatives

Regioselective Trifluoromethylation at the 6-Position

Naphthalene’s inherent electronic structure directs electrophilic substitution to the α-positions (1-, 4-, 5-, or 8-positions). To achieve 6-substitution, directed ortho-metalation (DoM) strategies are employed. For example, a 6-bromo-2-methoxynaphthalene precursor undergoes halogen-metal exchange with tert-butyllithium, followed by quenching with CF₃SiMe₃ in the presence of CuI to afford 6-trifluoromethyl-2-methoxynaphthalene. Subsequent demethylation with BBr₃ yields the 6-trifluoromethyl-2-naphthol intermediate, a key substrate for trifluoromethoxylation.

Trifluoromethoxylation at the 2-Position

The 2-naphthol intermediate is subjected to trifluoromethoxylation using reagent 1 or 2 under Lewis acid catalysis. In a optimized protocol, Zn(NTf₂)₂ (0.1 equiv) activates the iodine reagent, enabling OCF₃ transfer at 60°C in dichloroethane. The reaction proceeds via coordination of Zn²⁺ to the naphtholate oxygen, polarizing the O–H bond and facilitating nucleophilic displacement by the hypervalent iodine species. Isolation of the protonated intermediate [H2 ]⁺ by ¹⁹F NMR ([BArF₂₄]⁻ counterion) confirms this mechanistic pathway.

One-Pot Synthesis and Reaction Optimization

Tandem Trifluoromethylation-Trifluoromethoxylation

Recent advances demonstrate the feasibility of one-pot synthesis by combining copper-mediated CF₃ introduction with subsequent OCF₃ functionalization. A dual-catalyst system comprising Cu(O₂CF₂SO₂F)₂ (10 mol%) and Zn(OTf)₂ (5 mol%) in DMF enables sequential coupling of CF₃ and OCF₃ groups onto naphthalene diiodides. Key to success is the orthogonal stability of the catalysts: the copper complex remains active below 40°C, while zinc(II) activation of the iodine reagent requires elevated temperatures (60–80°C).

Solvent and Temperature Effects

Solvent screening reveals DMF as optimal for trifluoromethylation due to its high polarity and ability to stabilize copper intermediates. In contrast, dichloroethane outperforms DMF in trifluoromethoxylation reactions, likely due to reduced Lewis basicity, which prevents catalyst deactivation. Temperature profiles show that trifluoromethylation proceeds efficiently at 25°C (3 h), whereas trifluoromethoxylation requires heating to 60°C (12 h) for complete conversion.

Analytical and Mechanistic Insights

Spectroscopic Characterization

¹⁹F NMR serves as a critical tool for monitoring reaction progress. The CF₃ group in 2-(trifluoromethoxy)-6-(trifluoromethyl)naphthalene resonates at −58.2 ppm (OCF₃) and −63.5 ppm (CF₃), with coupling constants (J₃F₃C-F = 8.1 Hz) confirming their distinct electronic environments. X-ray crystallography of intermediates, such as [H2 ][BArF₂₄], reveals elongated I–O bonds (2.440 Å vs. 2.118 Å in neutral 2 ), corroborating the activation mechanism.

Radical Pathways in Trifluoromethylation

EPR studies of MTO-catalyzed reactions detect CF₃ radical species (g = 2.006) during trifluoromethylation, supporting a radical chain mechanism. Autocatalytic behavior is observed, with induction periods of ~1 h followed by rapid product formation . This insight informs the use of radical initiators (e.g., AIBN) to accelerate reactions, though at the cost of reduced regioselectivity.

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethoxy)-6-(trifluoromethyl)naphthalene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the functional groups.

Substitution: The trifluoromethoxy and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as halogenating agents or nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce partially or fully reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

- Biological Activity : Compounds containing trifluoromethoxy and trifluoromethyl groups have shown significant biological activity. For example, studies indicate that naphthalene derivatives can inhibit monoamine oxidase enzymes, which are crucial for neurotransmitter metabolism. This inhibition may lead to increased levels of neurotransmitters, impacting mood and cognitive functions.

- Target Interactions : Preliminary findings suggest that 2-(trifluoromethoxy)-6-(trifluoromethyl)naphthalene exhibits enhanced binding affinity to specific enzymes or receptors due to its fluorinated groups, indicating potential therapeutic applications in neuropharmacology.

- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. . This suggests that 2-(trifluoromethoxy)-6-(trifluoromethyl)naphthalene may also possess significant antimicrobial properties.

Agrochemicals

The incorporation of fluorinated groups in agrochemical compounds often leads to improved metabolic stability and enhanced efficacy. The unique structural features of this compound could facilitate the development of new pesticides or herbicides with better performance profiles compared to existing products .

Material Science Applications

The physicochemical properties imparted by the trifluoromethoxy and trifluoromethyl groups make 2-(trifluoromethoxy)-6-(trifluoromethyl)naphthalene suitable for applications in:

- Electronic Devices : Its stability and reactivity can be advantageous in the development of advanced electronic materials.

- Functional Materials : The compound's properties may enhance the performance of polymers or coatings used in various industrial applications .

Case Studies and Research Findings

- Trifluoromethoxylation Techniques : Recent studies have optimized reaction conditions for the dehydroxylative trifluoromethoxylation of aliphatic alcohols using silver salts as nucleophilic reagents. These advancements indicate that similar methodologies could be applied to synthesize derivatives of 2-(trifluoromethoxy)-6-(trifluoromethyl)naphthalene effectively .

- Biological Target Evaluation : Ongoing research is evaluating the interactions of this compound with various biological targets, focusing on elucidating its mechanisms of action and interaction profiles with specific biomolecules.

Mechanism of Action

The mechanism by which 2-(trifluoromethoxy)-6-(trifluoromethyl)naphthalene exerts its effects involves interactions with molecular targets and pathways. The trifluoromethoxy and trifluoromethyl groups can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Physical Properties

Fluorinated substituents significantly alter the electronic and physical properties of naphthalene derivatives compared to non-fluorinated analogs:

| Compound | Substituents (Position) | logP<sup>a</sup> | Melting Point (°C) | Key Properties |

|---|---|---|---|---|

| 2-(Trifluoromethoxy)-6-(trifluoromethyl)naphthalene | -OCF₃ (2), -CF₃ (6) | 3.8 (est.) | 120–125 (est.) | High lipophilicity, metabolic stability |

| 2-Methylnaphthalene | -CH₃ (2) | 2.9 | 34–36 | Volatile, lower chemical stability |

| 2-Methoxynaphthalene | -OCH₃ (2) | 2.1 | 85–87 | Electron-donating, moderate solubility |

| 4-(Difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline | -CF₃ (2), -OCF₃ (6), -CHF₂ (4) | 4.2 | 110–115 | Enhanced pesticidal activity, 49% synthesis yield |

<sup>a</sup> Calculated using fragment-based methods. Data compiled from .

- Electronic Effects : The -CF₃ and -OCF₃ groups reduce electron density on the naphthalene ring, making the compound less reactive toward electrophilic substitution compared to methoxy (-OCH₃) or methyl (-CH₃) analogs .

- Lipophilicity : The trifluoromethoxy group increases logP by ~0.9 units compared to methoxy derivatives, enhancing membrane permeability .

Agrochemical Performance

The quinoline derivative (Table 1) shares similar fluorinated substituents and demonstrates potent pesticidal activity, suggesting that 2-(Trifluoromethoxy)-6-(trifluoromethyl)naphthalene could exhibit comparable efficacy in crop protection . Fluorinated PAHs are favored in agrochemicals due to their resistance to environmental degradation and target specificity .

Medicinal Chemistry Potential

While 2-Acetyl-6-methoxynaphthalene (a naproxen precursor) relies on methoxy and acetyl groups for anti-inflammatory activity, fluorinated analogs like the target compound may offer improved metabolic stability and bioavailability due to reduced cytochrome P450-mediated oxidation .

Toxicity and Environmental Impact

- Toxicity Profile : Methylnaphthalenes (e.g., 2-methylnaphthalene) are associated with hemolytic anemia and respiratory toxicity in mammals . In contrast, fluorinated derivatives may exhibit reduced acute toxicity due to decreased metabolic activation, though their persistence in the environment raises concerns about bioaccumulation .

- Biomonitoring : Analytical methods for naphthalene metabolites (e.g., 1-naphthol) are well-established, but fluorinated analogs require specialized techniques due to their stability and low natural abundance .

Key Research Findings

Synthetic Challenges: The synthesis of fluorinated naphthalenes often involves low yields (e.g., 49% for the quinoline analog in Table 1), necessitating optimized protocols for trifluoromethoxy group installation .

Environmental Persistence : Fluorinated PAHs resist microbial degradation, leading to longer half-lives in soil and water compared to methyl or methoxy derivatives .

Thermal Stability: The target compound’s melting point (~120–125°C) exceeds that of non-fluorinated analogs, making it suitable for high-temperature applications in material science .

Biological Activity

2-(Trifluoromethoxy)-6-(trifluoromethyl)naphthalene is a fluorinated aromatic compound that has garnered attention due to its potential biological activities. The presence of trifluoromethoxy and trifluoromethyl groups significantly influences the compound's chemical properties, enhancing its reactivity and interaction with biological systems. This article reviews the biological activities associated with this compound, including antitumor, antibacterial, and enzyme inhibition effects, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a naphthalene backbone substituted with two trifluorinated groups, which are known to impart unique electronic properties. The trifluoromethoxy group acts as a strong electron-withdrawing substituent, influencing the compound's overall reactivity and potential biological interactions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds with similar structures. For instance, β-trifluoromethyl vinylsulfones have been shown to inhibit tumor cell proliferation significantly. A study indicated that the introduction of a β-trans-trifluoromethyl group led to potent activity against various cancer cell lines, suggesting that similar modifications in 2-(trifluoromethoxy)-6-(trifluoromethyl)naphthalene could yield comparable results .

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| 3-27 | ES-2 | 14.5 | Antitumor |

| 3-29 | K562 | >25 | Reduced activity |

| 3-30 | HO-8190 | 24.3 | Antitumor |

Enzyme Inhibition Studies

Enzyme inhibition is another area where this compound may exhibit significant activity. Research on fluorinated compounds indicates that the trifluoromethoxy group can enhance binding affinity to various enzymes. For example, compounds containing trifluoroalkyl groups have been shown to inhibit cholinesterases effectively, which are critical targets in treating neurological disorders . Molecular docking studies could provide insights into how 2-(trifluoromethoxy)-6-(trifluoromethyl)naphthalene interacts with these enzymes.

Case Study: Cholinesterase Inhibition

In a study examining new thienobenzo/naphtho-triazoles, several compounds demonstrated potent inhibition of butyrylcholinesterase (BChE). The best-performing candidate exhibited an IC50 value of approximately 48.8 µM . Given the structural similarities, it is plausible that our compound may show comparable or enhanced inhibitory effects against cholinesterases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of fluorinated compounds. The incorporation of trifluorinated groups has been linked to improved pharmacological profiles in several studies. For example, modifications at specific positions on the aromatic ring can lead to significant changes in biological activity .

Q & A

Q. What are the optimal synthetic routes for 2-(Trifluoromethoxy)-6-(trifluoromethyl)naphthalene, and how can reaction conditions be controlled to improve yield?

Methodological Answer: The synthesis typically involves sequential introduction of trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups onto a naphthalene backbone. A common approach uses difluorocarbene precursors (e.g., difluoromethyltriphenylphosphonium bromide) under basic conditions for fluoromethylation, followed by trifluoromethylation via copper-mediated cross-coupling or radical pathways . Key parameters include:

- Temperature control : Maintain 0–25°C during difluorocarbene generation to avoid side reactions.

- Solvent selection : Polar aprotic solvents like DMF or THF enhance reaction homogeneity and fluorination efficiency.

- Catalyst optimization : Palladium or copper catalysts improve regioselectivity for the 2- and 6-positions.

Q. How do fluorinated substituents influence the compound’s electronic properties and stability?

Methodological Answer: The electron-withdrawing nature of -OCF₃ and -CF₃ groups reduces the electron density of the naphthalene ring, enhancing oxidative stability and resistance to electrophilic attack. Computational studies (e.g., DFT calculations) can quantify these effects:

- Hammett σ constants : -OCF₃ (σₚ = 0.52) and -CF₃ (σₚ = 0.61) significantly polarize the aromatic system.

- Lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability in biological assays .

Advanced Research Questions

Q. What methodologies are recommended for assessing the risk of bias in toxicological studies involving this compound?

Methodological Answer: Follow systematic review frameworks, such as those outlined in the ATSDR Toxicological Profile, which include:

- Risk of Bias (RoB) questionnaires : Evaluate randomization, allocation concealment, and outcome reporting in animal studies (Table C-7, ).

- Confidence rating systems : Rate evidence quality using criteria like study design, consistency, and relevance to human exposure pathways (Steps 5–8 in ).

- Data extraction templates : Standardize collection of endpoints (e.g., hepatic/renal effects, genotoxicity) to minimize interpretation bias (Table C-2, ).

Q. How can researchers reconcile contradictory data on the compound’s metabolic pathways?

Methodological Answer: Address discrepancies using:

- Interspecies comparisons : Compare metabolite profiles in human liver microsomes vs. rodent models to identify species-specific cytochrome P450 (CYP) interactions.

- Isotopic labeling : Use ¹⁸O or ¹⁹F NMR to track trifluoromethoxy group stability during oxidation/reduction.

- Meta-analysis : Apply statistical tools (e.g., Cochrane Review) to aggregate data from heterogeneous studies, adjusting for variables like dosing regimens or exposure duration .

Q. What in silico and in vitro models are effective for predicting environmental fate?

Methodological Answer:

- QSAR models : Predict biodegradation rates using descriptors like molar refractivity and topological surface area (e.g., EPI Suite™).

- Aquatic toxicity assays : Use Daphnia magna or algae models to assess bioaccumulation potential under OECD Test Guideline 305.

- Soil adsorption studies : Measure Koc (organic carbon partition coefficient) via batch equilibrium experiments to evaluate mobility in terrestrial systems .

Data Gaps and Future Directions

- Mechanistic toxicology : Limited data exist on mitochondrial toxicity or epigenetic effects (e.g., DNA methylation changes). Prioritize RNA-seq or metabolomic profiling in chronic exposure models .

- Stereochemical impacts : The compound’s planar structure may limit chiral center studies, but derivatives with asymmetric fluorination could reveal stereoselective bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.